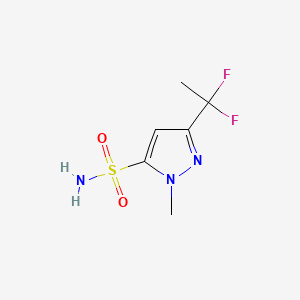

3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide

Description

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide is a fluorinated pyrazole derivative characterized by a sulfonamide group at position 5, a 1,1-difluoroethyl substituent at position 3, and a methyl group at position 1. The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, while the sulfonamide moiety contributes to hydrogen-bonding interactions with biological targets, as evidenced by its molecular docking with the 3VF3 protein (Figure 5, Table 2 in ).

Properties

Molecular Formula |

C6H9F2N3O2S |

|---|---|

Molecular Weight |

225.22 g/mol |

IUPAC Name |

5-(1,1-difluoroethyl)-2-methylpyrazole-3-sulfonamide |

InChI |

InChI=1S/C6H9F2N3O2S/c1-6(7,8)4-3-5(11(2)10-4)14(9,12)13/h3H,1-2H3,(H2,9,12,13) |

InChI Key |

HBKURLPSINVWKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NN(C(=C1)S(=O)(=O)N)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions to ensure the successful incorporation of the difluoroethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of transition-metal catalysts, such as nickel, is crucial in facilitating the difluoroethylation process .

Chemical Reactions Analysis

Types of Reactions

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The difluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(1,1-Difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.

Industry: The compound is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes. The difluoroethyl group can mimic other functional groups, allowing the compound to bind to active sites and inhibit enzyme activity. This mechanism is particularly relevant in the context of drug design, where the compound can act as a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following table summarizes key structural, synthetic, and biological differences between 3-(1,1-difluoroethyl)-1-methyl-1H-pyrazole-5-sulfonamide and analogous compounds:

Key Observations :

In contrast, carboxamide derivatives (e.g., 4h in ) prioritize structural stability over direct bioactivity. The 1,1-difluoroethyl group in the target compound offers superior metabolic resistance compared to the trifluoromethyl group in , which primarily enhances lipophilicity.

Synthetic Accessibility :

- The target compound and 10 () share similar synthetic pathways involving sulfonamide coupling, yielding moderate to low isolated yields (e.g., 32% for 10 ). In contrast, trifluoromethyl-substituted pyrazoles () require CuI catalysis and multi-step protocols, complicating scalability.

Biological Performance :

- While 10 demonstrates antibacterial activity, the target compound’s specificity for the 3VF3 protein () suggests a narrower but more potent mechanism of action. The absence of bioactivity data for 4h and the trifluoromethyl derivative () highlights the target compound’s unique applicability in enzyme inhibition.

Research Findings and Limitations

- Molecular Docking: The target compound exhibits strong binding to the 3VF3 protein via sulfonamide interactions with amino acid residues (e.g., Lys101, Asp189), as validated by docking simulations. This contrasts with carboxamide derivatives, which lack equivalent binding precision.

- No cross-study data exists to rank efficacy.

- Synthetic Challenges : Low yields in sulfonamide-based syntheses (e.g., 32% for 10 ) suggest room for optimization, whereas trifluoromethyl derivatives () face scalability issues due to heavy metal catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.